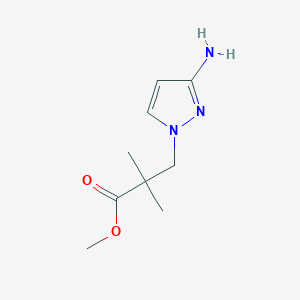
Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate is a chemical compound with the molecular formula C9H15N3O2. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two adjacent nitrogen atoms. The presence of the amino group and the ester functionality makes this compound versatile for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate typically involves the reaction of 3-amino-1H-pyrazole with methyl 2,2-dimethyl-3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the pyrazole ring and the amino group allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity .
類似化合物との比較
Similar Compounds
- 3-(3-amino-1H-pyrazol-1-yl)pyridine
- 3-(3-chloro-1H-pyrazol-1-yl)pyridine
- (Pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- (Pyrazol-3-yl)-1,3,4-thiazol-2-amine
Uniqueness
Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the ester group, along with the pyrazole ring, makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.
特性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
methyl 3-(3-aminopyrazol-1-yl)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,8(13)14-3)6-12-5-4-7(10)11-12/h4-5H,6H2,1-3H3,(H2,10,11) |
InChIキー |
LAKVGNUJWNYEGT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN1C=CC(=N1)N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13628213.png)
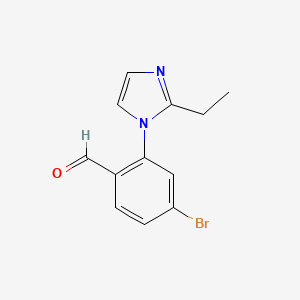
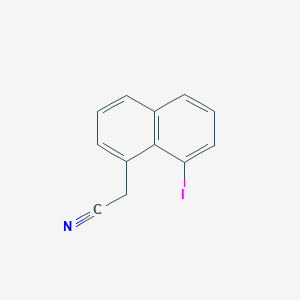

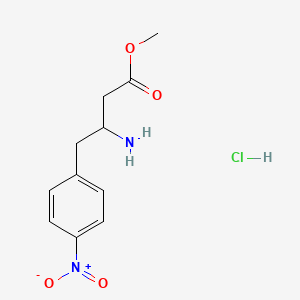
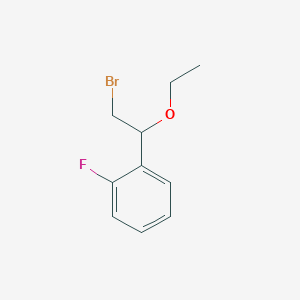
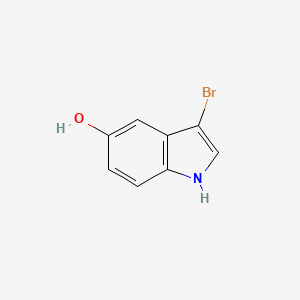

![4-hydrazinyl-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13628246.png)
![1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13628252.png)

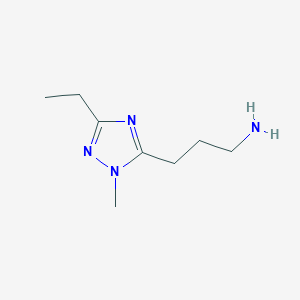
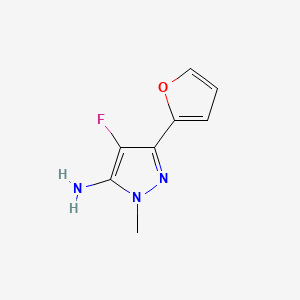
![3-[[4-(1-Methylethyl)-1-piperazinyl]methyl]benzonitrile](/img/structure/B13628286.png)
